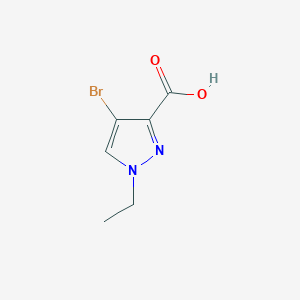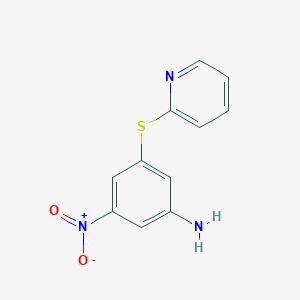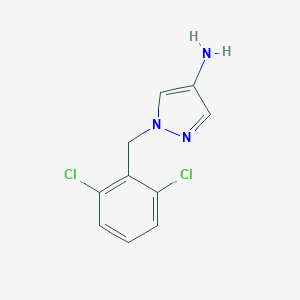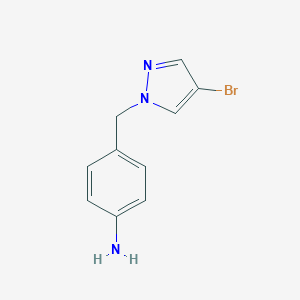
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7BrN2O2 . It has an average mass of 219.036 Da and a monoisotopic mass of 217.969086 Da .
Synthesis Analysis
Pyrazole nucleus, the core structure of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid include a molecular formula of C6H7BrN2O2, an average mass of 219.036 Da, and a monoisotopic mass of 217.969086 Da .科学的研究の応用
Synthesis of Novel Pyrazole Derivatives
4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of various pyrazole derivatives. For instance, the facile synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid (Ghaedi et al., 2015). This process is useful for preparing new N-fused heterocycle products in good to excellent yields.
Role in Pd-Catalysed Cross-Coupling Reactions
Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related compounds, have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. These reactions yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which through further cyclization, produce different condensed pyrazoles (Arbačiauskienė et al., 2011).
Enhancement of Pyrazole Synthesis Yield
The synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, has been improved from a 70% yield to a 97.1% yield. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).
Application in Insecticide Synthesis
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a structurally similar compound, is a key intermediate in the synthesis of the insecticide chlorantraniliprole. It is prepared through a series of reactions including nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis (Ji Ya-fei, 2009).
Potential in Optical Limiting Applications
Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show potential for optical limiting applications. One compound in this series, having a carboxylic acid group and ester substituent, displayed maximum nonlinearity, indicating its potential use in optical technologies (Chandrakantha et al., 2013).
Preparation of Imidazo-Pyridine Derivatives
The reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate leads to the formation of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates. These derivatives have been evaluated for their anti-inflammatory activity, demonstrating the potential therapeutic applications of pyrazole derivatives (Abignente et al., 1992).
作用機序
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with protein-protein interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and cell cycle regulation, among others .
Pharmacokinetics
Metabolism and excretion rates can determine the compound’s half-life .
Result of Action
Depending on their specific targets and mode of action, pyrazole derivatives can induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in signal transduction .
Action Environment
The action, efficacy, and stability of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution. Temperature can affect the compound’s stability and its interactions with its targets.
特性
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPTEWNTIRADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)



![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)


![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)